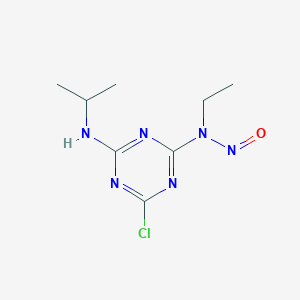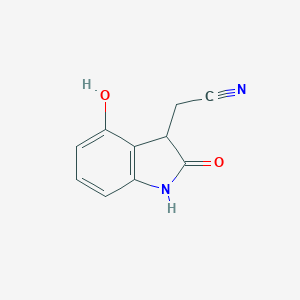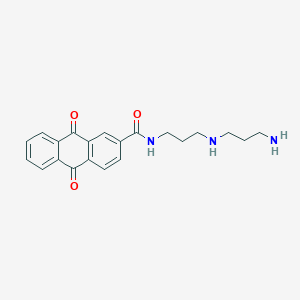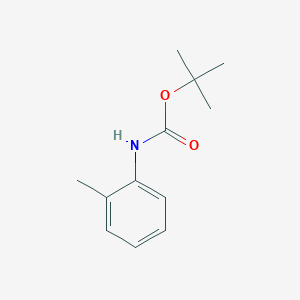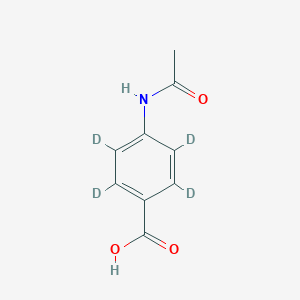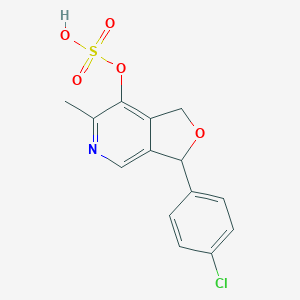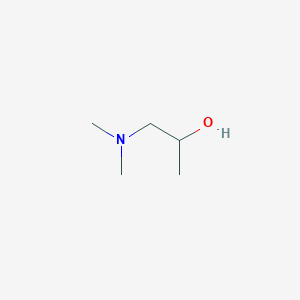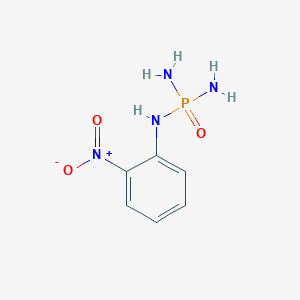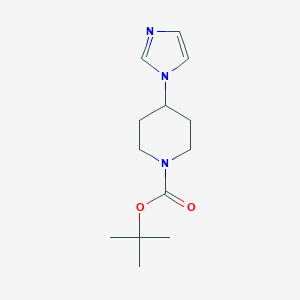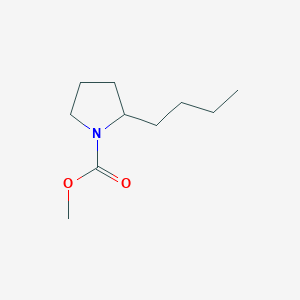
Methyl 2-butylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-butylpyrrolidine-1-carboxylate (MBPC) is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the synthesis of various compounds. MBPC is widely used in scientific research, especially in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 2-butylpyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of enantiomerically pure products.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-butylpyrrolidine-1-carboxylate has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it can cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-butylpyrrolidine-1-carboxylate has several advantages in lab experiments, such as its ability to act as a chiral auxiliary in various reactions, leading to the formation of enantiomerically pure products. However, it also has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of Methyl 2-butylpyrrolidine-1-carboxylate in scientific research. One potential area of research is the use of Methyl 2-butylpyrrolidine-1-carboxylate as a chiral auxiliary in the synthesis of new drugs. Another area of research is the development of new synthetic routes for the production of Methyl 2-butylpyrrolidine-1-carboxylate, which could lead to a more cost-effective and readily available source of the compound.
In conclusion, Methyl 2-butylpyrrolidine-1-carboxylate is a valuable compound in scientific research, especially in the field of organic chemistry. Its ability to act as a chiral auxiliary in various reactions makes it an important tool in the synthesis of enantiomerically pure products. While there are limitations to its use, there are also many potential future directions for research involving Methyl 2-butylpyrrolidine-1-carboxylate.
Métodos De Síntesis
Methyl 2-butylpyrrolidine-1-carboxylate can be synthesized by reacting 2-butylpyrrolidine with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and the product is obtained by simple distillation.
Aplicaciones Científicas De Investigación
Methyl 2-butylpyrrolidine-1-carboxylate is widely used in scientific research for the synthesis of various compounds such as pyrrolidine-based drugs, chiral ligands, and amino acids. It is also used in the synthesis of pyrrolidine-based natural products such as pyrrolizidine alkaloids.
Propiedades
Número CAS |
131119-51-2 |
|---|---|
Nombre del producto |
Methyl 2-butylpyrrolidine-1-carboxylate |
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl 2-butylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
Clave InChI |
SHBWRZNCIVTFQD-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)OC |
SMILES canónico |
CCCCC1CCCN1C(=O)OC |
Sinónimos |
1-Pyrrolidinecarboxylic acid, 2-butyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
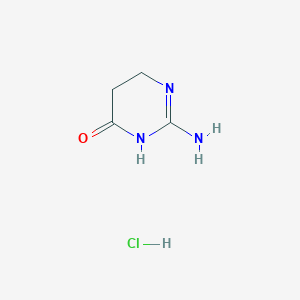
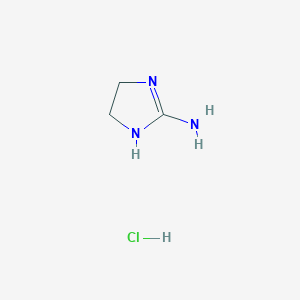
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
